

discovery and development of Luminespib

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Compound Focus: Luminespib

CAS No.: 747412-49-3

Cat. No.: S548065

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Core Drug Profile of Luminespib

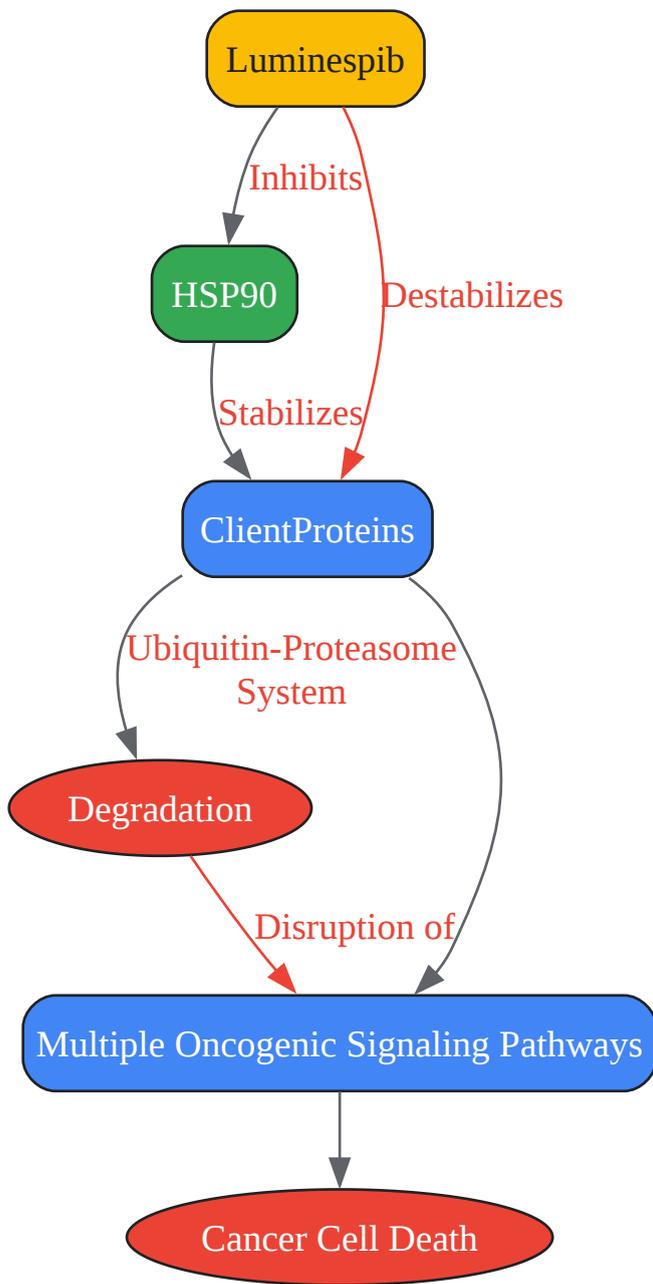
Attribute	Description
Drug Type	Small molecule [1]
Chemical Class	Isoxazole-containing resorcinol derivative [2] [3]
Mechanism of Action	HSP90 inhibitor (binds to N-terminal ATP-binding domain) [2] [4]
Originator Organizations	Cancer Research Technology, The Institute of Cancer Research, Vernalis [5]
Highest Phase Reached	Phase 2 [1]
First Approval Date	None (Not approved) [1]
Current Status	Discontinued for all listed indications (as of 2020) [5]

Key Quantitative and Clinical Data

Parameter	Data
IC50 for HSP90	21 nM [2]
Primary Limiting Toxicity	Visual impairments (e.g., night blindness) [1] [4]
Notable Clinical Activity	Partial responses and stable disease observed in subsets of NSCLC patients (e.g., with ALK translocations or EGFR mutations) [6]
Example Indications Tried	Non-small cell lung cancer (NSCLC), HER2-positive breast cancer, various lymphomas, gastrointestinal stromal tumors, multiple myeloma [1] [6] [5]

Mechanism of Action and Signaling Pathway

Luminespib works by inhibiting HSP90, a molecular chaperone critical for the stability and function of many oncogenic "client proteins." The following diagram illustrates how its inhibition leads to anticancer effects.



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This disruption simultaneously impacts multiple signaling pathways essential for cancer cell survival, proliferation, and evasion of cell death, which is the basis for its potent preclinical activity [2] [4] [6].

Technical Insights: Formulations and Experimental Approaches

Due to challenges like dose-limiting toxicity and poor solubility, significant research has focused on advanced formulations of **Luminespib**.

- **Nanoparticle Formulations:** Researchers have developed Bovine Serum Albumin (BSA) nanoparticles for the controlled delivery of **Luminespib**. The drug interacts with BSA through non-covalent reversible interactions, creating aqueous dispersible nanoparticles that showed efficacy against pancreatic and breast cancer cell lines *in vitro* [3].
- **Thermosensitive Liposomes:** Another advanced formulation involves encapsulating **Luminespib** in thermosensitive liposomes. These liposomes are stable at body temperature but rapidly release the drug when heated to mild hyperthermic temperatures (above 40°C). This strategy aims to increase drug delivery to the tumor site while reducing systemic exposure and off-target toxicity [6].

Research and Development Insights

Analysis of **Luminespib**'s developmental journey offers valuable insights for drug discovery professionals.

- **Evolving Polypharmacology:** The kinase polypharmacology—interaction with unintended kinase targets—evolved during the optimization process from the original hit compound to the clinical candidate **Luminespib**. This highlights the importance of profiling for off-target interactions early in drug discovery projects to fully understand a compound's mechanism and potential [7].
- **Strategic Shift to Combinations:** The limited success of HSP90 inhibitors, including **Luminespib**, as single agents has prompted a strategic shift toward **combination therapies**. The rationale is that simultaneously disrupting multiple cancer survival pathways enhanced by HSP90 inhibition can synergistically improve efficacy and overcome resistance mechanisms [4].

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To cite this document: Smolecule. [discovery and development of Luminespib]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548065#discovery-and-development-of-luminespib>]

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